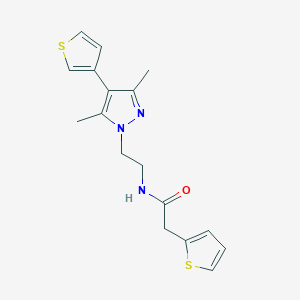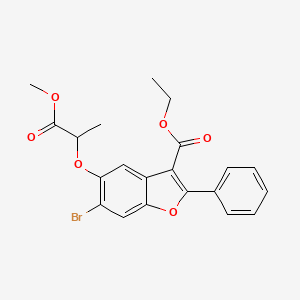![molecular formula C20H27N3O2 B2871732 3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380168-80-7](/img/structure/B2871732.png)
3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic molecule that contains a quinazolinone group and a piperidine group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be complex and varied, depending on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of a quinazolinone group could influence its acidity, while the piperidine group could influence its basicity .Mecanismo De Acción
Direcciones Futuras
The future directions for research on “3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one” could include further exploration of its synthesis, properties, and potential applications. Given the importance of piperidine derivatives in the pharmaceutical industry , there may be interest in developing new drugs based on this compound.
Propiedades
IUPAC Name |
3-[[1-(2,2-dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-20(2,3)19(25)22-11-9-15(10-12-22)13-23-14-21-17-8-6-5-7-16(17)18(23)24/h5-8,14-15H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECPRXANZPOOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2871649.png)

![6-[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871652.png)
![4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine](/img/structure/B2871655.png)



![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)




![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)

